molecular formula C19H14ClN5O2S2 B2636235 N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-48-6

N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2636235
CAS RN: 897621-48-6
M. Wt: 443.92
InChI Key: QEIKRHXNTVADSF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Properties

  • Novel derivatives of this compound have demonstrated potent antibacterial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action (Bhoi et al., 2015).

Antitumor Activity

  • Certain derivatives have shown considerable antitumor activity. This was particularly evident in vitro against human tumor cell lines, suggesting potential as anticancer agents (Yurttaş et al., 2015).

Antimicrobial Effects

  • Studies have also found these compounds to be effective against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in treating resistant bacterial infections (Anuse et al., 2019).

Photophysical Properties

  • The photophysical properties of amide hydrogen-bonded derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been investigated. These properties are crucial for applications in fields like molecular electronics and photonics (Balijapalli et al., 2017).

Anti-HIV Activity

  • Some derivatives of this compound have been evaluated for their potential anti-HIV activity, showing moderate to potent effects against wild-type HIV-1 (Bhavsar et al., 2011).

Analgesic and Anti-Inflammatory Effects

  • Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing promise as nonsteroidal anti-inflammatory agents (Kumar et al., 2020).

Anticonvulsant Evaluation

  • Indoline derivatives of this compound have shown significant anticonvulsant activities, suggesting their potential use in treating convulsions or seizures (Nath et al., 2021).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S2/c20-11-4-3-5-12(8-11)21-17(27)25-18-22-13(10-28-18)9-16(26)24-19-23-14-6-1-2-7-15(14)29-19/h1-8,10H,9H2,(H,23,24,26)(H2,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIKRHXNTVADSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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